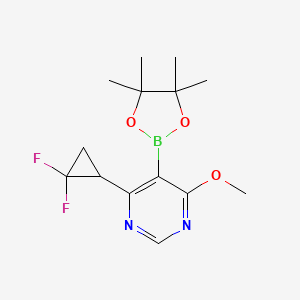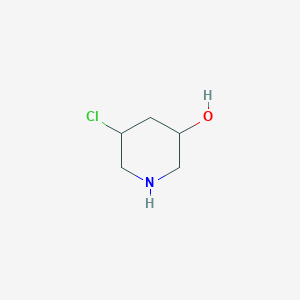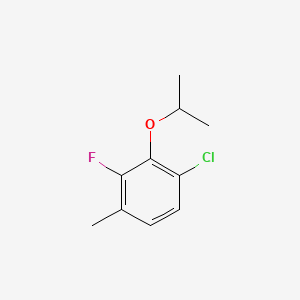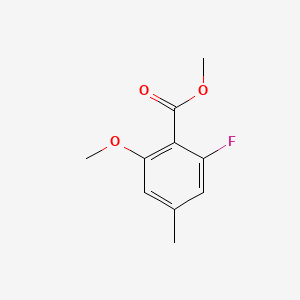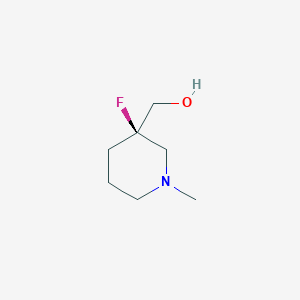
(R)-(3-Fluoro-1-methylpiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-3-fluoro-1-methyl-3-piperidyl]methanol is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a fluorine atom and a hydroxymethyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-fluoro-1-methyl-3-piperidyl]methanol typically involves the fluorination of a piperidine derivative followed by the introduction of a hydroxymethyl group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The hydroxymethyl group can be introduced through a Grignard reaction using formaldehyde and a suitable Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-fluoro-1-methyl-3-piperidyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehydroxylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(3R)-3-fluoro-1-methyl-3-piperidyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the role of fluorine in drug design and enzyme interactions.
Medicine
[(3R)-3-fluoro-1-methyl-3-piperidyl]methanol has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [(3R)-3-fluoro-1-methyl-3-piperidyl]methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
[(3R)-3-fluoro-3-piperidyl]methanol: Similar structure but lacks the methyl group.
[(3R)-3-chloro-1-methyl-3-piperidyl]methanol: Chlorine instead of fluorine.
[(3R)-3-hydroxy-1-methyl-3-piperidyl]methanol: Hydroxyl group instead of fluorine.
Uniqueness
[(3R)-3-fluoro-1-methyl-3-piperidyl]methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
[(3R)-3-fluoro-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H14FNO/c1-9-4-2-3-7(8,5-9)6-10/h10H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
JFLMECCDFGTSPG-SSDOTTSWSA-N |
Isomeric SMILES |
CN1CCC[C@@](C1)(CO)F |
Canonical SMILES |
CN1CCCC(C1)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14766643.png)
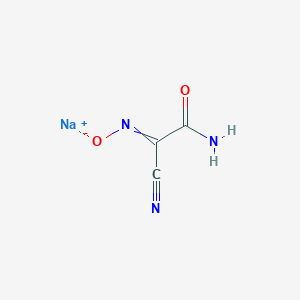
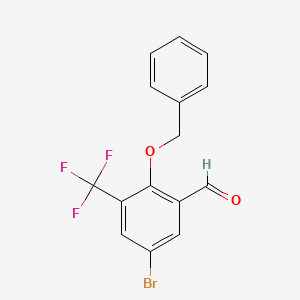
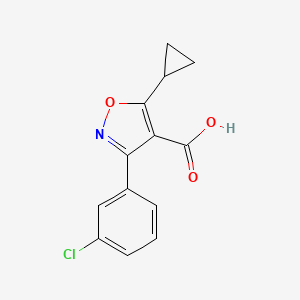
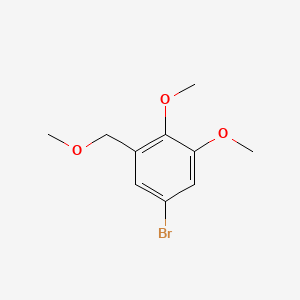
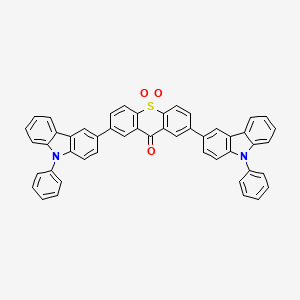
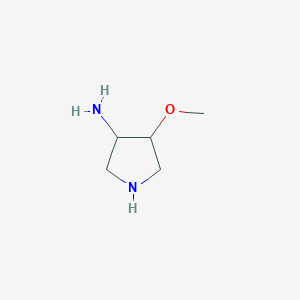
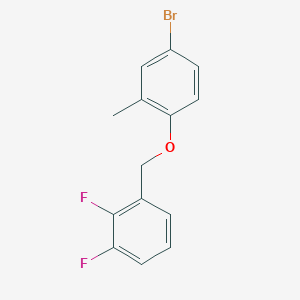
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)
